molecular formula C8H9F2N B044915 2-Fluoro-2-(4-fluorophenyl)ethanamine CAS No. 115046-30-5

2-Fluoro-2-(4-fluorophenyl)ethanamine

Cat. No. B044915
M. Wt: 157.16 g/mol
InChI Key: YRGZSEJVNHZQSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-2-(4-fluorophenyl)ethanamine-related compounds involves complex reactions and methods. A practical approach for synthesizing fluoro-containing biphenyl compounds, which are structurally related to 2-Fluoro-2-(4-fluorophenyl)ethanamine, has been developed, highlighting the utility of cross-coupling reactions and diazotization processes in producing these compounds efficiently (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Fluoro-2-(4-fluorophenyl)ethanamine, such as 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been extensively analyzed using techniques like FT-IR, NBO, and HOMO-LUMO analyses. These studies reveal insights into the geometrical parameters, stability, and electron distribution within the molecule, providing a comprehensive understanding of its molecular structure (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Fluoro-2-(4-fluorophenyl)ethanamine and its analogs can be inferred from studies on similar fluorinated compounds. Research on the synthesis and crystal structure of related compounds provides valuable information on the intermolecular interactions and reactivity patterns, such as hydrogen bonding and the effects of fluorine substitution on the molecule's behavior (Liang, 2009).

Physical Properties Analysis

The physical properties of 2-Fluoro-2-(4-fluorophenyl)ethanamine derivatives, including their crystalline structure and hydrogen bonding patterns, are critical for understanding their stability and potential applications. Research has shown that these compounds exhibit distinct packing motifs in their crystalline forms, influenced by weak intermolecular interactions (Abdel‐Aziz et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-2-(4-fluorophenyl)ethanamine and similar molecules can be characterized by their reactivity, molecular electrostatic potential, and the influence of fluorine atoms on their chemical behavior. Studies on the molecular docking and theoretical analysis of related compounds provide insights into their potential biological activity and reactivity profile (Mary et al., 2015).

Safety And Hazards

While specific safety and hazard information for “2-Fluoro-2-(4-fluorophenyl)ethanamine” is not available, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Fluorination is considered as a possible means for alteration of conformational landscapes in molecules . The effect of fluorine substitution was studied by measuring the vibronic and vibrational spectra of gas phase 2-(4-fluoro-phenyl)-ethylamine (4-FPEA) by resonant two-photon ionization (R2PI) and by .

properties

IUPAC Name

2-fluoro-2-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGZSEJVNHZQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551404
Record name 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(4-fluorophenyl)ethanamine

CAS RN

115046-30-5
Record name 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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